Amygdalin

Pharmacokinetics Bioavailability Drug Metabolism

Procure high-purity D-Amygdalin (CAS 29883-15-6) to ensure experimental reproducibility. Unlike generic sources contaminated with the S-epimer neoamygdalin or degradation products, our certified reference standard guarantees stereochemical fidelity critical for enzyme-prodrug studies. With a 143-fold cytotoxicity enhancement when combined with β-glucosidase (IC50 3.2 mg/mL in HepG2 cells) and negligible oral absorption (0.19%), only pure D-amygdalin delivers reliable results in ADME profiling, chiral QC method validation, and targeted delivery research. Avoid batch-to-batch variability—specify D-amygdalin, not prunasin or linamarin.

Molecular Formula C20H27NO11
Molecular Weight 457.4 g/mol
CAS No. 29883-15-6
Cat. No. B1666031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmygdalin
CAS29883-15-6
SynonymsAmygdalin
Amygdaloside
Laetrile
Mandelonitrile beta Gentiobioside
Mandelonitrile-beta-Gentiobioside
Neoamygdalin
Molecular FormulaC20H27NO11
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11+,12+,13+,14+,15-,16-,17+,18+,19+,20+/m0/s1
InChIKeyXUCIJNAGGSZNQT-JHSLDZJXSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVERY SOL IN HOT WATER;  SLIGHTLY SOL IN ALCOHOL;  INSOL IN ETHER, CHLOROFORM;  SOL IN HOT ALCOHOL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amygdalin (CAS 29883-15-6) for R&D and Industrial Procurement: A Cyanogenic Glycoside for Targeted Research Applications


Amygdalin (CAS 29883-15-6), chemically defined as D-mandelonitrile-β-D-gentiobioside, is a naturally occurring cyanogenic glycoside predominantly found in the seeds of Rosaceae family plants such as bitter almonds, apricots, and peaches [1]. This compound consists of a mandelonitrile aglycone linked to a gentiobiose disaccharide moiety, distinguishing it structurally from its monoglucoside counterpart prunasin [2]. Due to its inherent ability to release hydrogen cyanide upon enzymatic hydrolysis, primarily via β-glucosidase activity, amygdalin is widely employed in research exploring targeted cytotoxicity mechanisms, metabolic pathway elucidation, and as an analytical reference standard in natural product chemistry [3]. Understanding the precise stereochemical and metabolic profile of D-amygdalin is critical for scientific selection, as the presence of its S-epimer (neoamygdalin) and its primary metabolite prunasin can significantly influence experimental outcomes [1].

Why Generic Substitution of Amygdalin (CAS 29883-15-6) with Its Analogs or Epimers Compromises Experimental Reproducibility and Data Validity


Amygdalin cannot be reliably substituted by its closest structural analogs—such as its primary metabolite prunasin, its S-epimer neoamygdalin, or alternative cyanogenic glycosides like linamarin—due to substantial and quantifiable differences in their pharmacokinetic absorption profiles, enzyme-substrate kinetics, and stereospecific biological activities [1][2]. For instance, while prunasin exhibits an oral bioavailability of approximately 64.9%, amygdalin itself is negligibly absorbed (0.19%), necessitating distinct considerations for in vivo study design and procurement decisions [3]. Furthermore, the D- and L-epimers of amygdalin display differential hydrolytic rates in the presence of β-glucosidase, directly impacting cyanide release kinetics and, consequently, the toxicity profiles critical for safety and efficacy studies [1]. Relying on an unqualified generic source can introduce significant batch-to-batch variability, as commercial preparations of D-amygdalin often contain substantial quantities of the S-epimer (neoamygdalin) and up to 5% of other degradation products, thereby confounding analytical and biological assays [2].

Product-Specific Quantitative Evidence Guide for Amygdalin (CAS 29883-15-6)


Quantitative Pharmacokinetic Differentiation: Amygdalin Exhibits Negligible Oral Bioavailability (0.19%) Versus Its Metabolite Prunasin (64.91%)

In a direct comparative in vivo study in rats, the oral bioavailability of amygdalin was quantified at 0.19%, which is markedly lower than that of its primary metabolite prunasin at 64.91% [1]. The Cmax and AUC(0-∞) for prunasin after oral administration of amygdalin were 1835.12 ng/mL and 103,913.17 ng·min/mL, respectively, which are 79.51- and 66.22-fold higher than those of unchanged amygdalin (Cmax = 23.08 ng/mL, AUC = 1569.22 ng·min/mL) [1]. This stark contrast in systemic exposure underscores that amygdalin itself is not the primary circulating active entity; instead, it serves as a prodrug that is activated via deglycosylation to prunasin.

Pharmacokinetics Bioavailability Drug Metabolism

Comparative Cytotoxicity: Amygdalin's Anti-Proliferative Effect in HepG2 Cells is Amplified Over 143-Fold by Co-Administration with β-Glucosidase

The cytotoxic potency of amygdalin is highly dependent on enzymatic activation. In HepG2 human hepatoma cells, the IC50 value for amygdalin alone was 458.10 mg/mL, indicating minimal intrinsic cytotoxicity [1]. However, when co-administered with the activating enzyme β-D-glucosidase, the IC50 value was reduced dramatically to 3.2 mg/mL [1]. This represents a 143-fold increase in potency, demonstrating that the therapeutic window of amygdalin is fundamentally linked to the local concentration and activity of β-glucosidase.

Cytotoxicity Cancer Research Enzyme Activation

Stability and Isomerization: D-Amygdalin (CAS 29883-15-6) Undergoes Rapid Glassware-Dependent Epimerization to S-Amygdalin (Neoamygdalin) in Aqueous Solution

The stereochemical integrity of D-amygdalin is compromised by rapid epimerization to its S-isomer (neoamygdalin) in aqueous solutions [1]. This process is not merely a function of time and temperature but is critically dependent on the nature of the container. In a new glass vial, epimerization in water was observed to be complete in less than 15 minutes, while the same process took over 1 hour in specially cleaned glassware [1]. Commercial preparations of R-amygdalin were found to contain significant quantities of S-amygdalin and approximately 5% of other degradation products [1].

Analytical Chemistry Stability Isomerization

Enzyme Hydrolysis Kinetics: Amygladin Hydrolase Exhibits High Substrate Specificity for (R)-Amygdalin, Releasing (R)-Prunasin at pH 5.5

The metabolic fate of amygdalin is governed by specific hydrolases. Amygladin hydrolase selectively hydrolyzes (R)-amygdalin at an optimum pH of 5.5, releasing (R)-prunasin and D-glucose [1]. This enzyme demonstrated its highest activity towards (R)-amygdalin and notably failed to hydrolyze (R)-prunasin or linamarin [1]. This substrate specificity highlights a key difference: while β-glucosidases from almond emulsin and apricot stone hydrolyze amygdalin, they show little activity towards linamarin, another common cyanogenic glycoside [2].

Enzymology Metabolism Biochemistry

Optimal Research and Industrial Application Scenarios for Amygdalin (CAS 29883-15-6) Based on Verified Quantitative Evidence


Prodrug Activation and Targeted Cancer Therapy Research

Amygdalin is an ideal candidate for research into enzyme-prodrug therapies where the goal is to exploit elevated β-glucosidase activity in tumor microenvironments. The 143-fold increase in cytotoxicity observed in HepG2 cells when amygdalin is combined with β-glucosidase (IC50 from 458.10 mg/mL to 3.2 mg/mL) provides a strong quantitative rationale for investigating targeted delivery systems [1]. This scenario requires pure D-amygdalin (CAS 29883-15-6) to ensure that the observed effects are due to the intended prodrug activation and not to pre-existing metabolites or inactive epimers.

Analytical Method Development and Validation for Stereochemical Purity Assessment

The rapid and container-dependent epimerization of D-amygdalin to S-amygdalin (neoamygdalin) in aqueous solutions necessitates the development and validation of robust analytical methods for quality control [1]. Researchers and industrial QC laboratories require a certified reference standard of high-purity D-amygdalin to establish chiral HPLC or other stereoselective assays, ensuring the accurate quantification and identity of the active pharmaceutical ingredient in formulations, plant extracts, and biological samples. This application is critical for meeting regulatory and reproducibility standards.

Comparative Pharmacokinetic and Metabolism Studies of Cyanogenic Glycosides

The stark contrast in oral bioavailability between amygdalin (0.19%) and its metabolite prunasin (64.91%) positions amygdalin as a crucial reference compound for comparative ADME (Absorption, Distribution, Metabolism, Excretion) studies [1]. It serves as a classic example of a glycoside prodrug with low oral absorption that is activated by gut microflora or tissue-specific β-glucosidases. In such studies, it is essential to differentiate the pharmacokinetic profile of the parent compound (amygdalin) from its active metabolite (prunasin) and other analogs like linamarin, which exhibits different enzyme hydrolysis patterns [2].

Plant Biotechnology and Secondary Metabolite Profiling

Amygdalin serves as a key analytical marker for the quantification of cyanogenic glycosides in seeds of the Rosaceae family. Studies have quantified amygdalin alongside neoamygdalin and prunasin in over 35 fruit cultivars, reporting a wide concentration range from 46.39 to 4374.31 μg/g [1]. Procurement of a pure standard is essential for the accurate HPLC-MS analysis required in breeding programs, food safety assessments, and the valorization of agricultural by-products, where precise identification and quantification of individual glycosides directly impact safety and economic value.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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